1-(2-Bromo-4-methylphenyl)cyclopentanol
Description
1-(2-Bromo-4-methylphenyl)cyclopentanol is a brominated cyclopentanol derivative featuring a 2-bromo-4-methylphenyl substituent. This compound combines the cycloalkanol structure of cyclopentanol (C₅H₁₀O) with aromatic bromine and methyl groups, enhancing its steric and electronic properties. Cyclopentanol derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and functional group compatibility . The bromine atom and methyl group in the ortho and para positions of the phenyl ring may influence solubility, stability, and biological activity, making this compound a valuable intermediate in targeted syntheses .
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-4-5-10(11(13)8-9)12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
NFOAPWOMCAQYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC2)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Type on the Aromatic Ring
The position and nature of substituents on the aromatic ring significantly alter physicochemical properties:
Functional Group Variations
Functional groups dictate reactivity and applications:
- Alcohol vs. Ketone: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to ketones like 1-(2-Bromo-4-methylphenyl)ethanone .
- Amine vs. Alcohol : The amine in ’s compound introduces basicity, enabling salt formation (e.g., HCl), whereas the alcohol group is neutral .
Key Research Findings
- Pharmaceutical Relevance : Brominated phenyl groups are common in bioactive molecules. The target compound’s structure aligns with intermediates for kinase inhibitors or antipsychotics, as seen in related compounds (e.g., ’s ketamine impurity) .
- Solubility and Bioavailability : The 4-methyl group may reduce crystallinity compared to halogen-only analogs, improving dissolution rates in drug formulations .
- Stability : Bromine’s lower electronegativity compared to chlorine () reduces susceptibility to nucleophilic aromatic substitution, enhancing stability under physiological conditions .
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